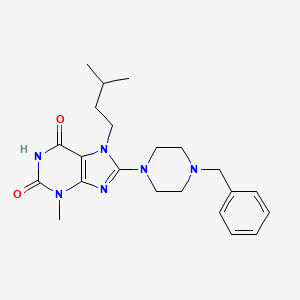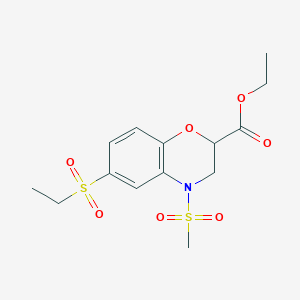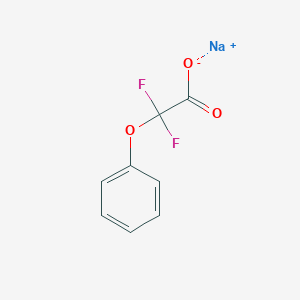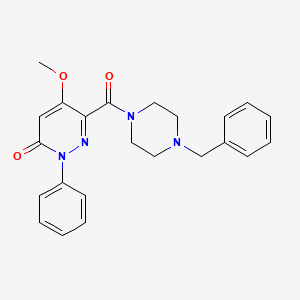
8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compounds under investigation are derivatives of purine-dione, specifically focusing on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. These compounds have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents due to their affinity for serotoninergic and dopaminergic receptors. The studies have identified several compounds with significant receptor affinity, particularly those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, which appears to be crucial for receptor affinity and selectivity .
Synthesis Analysis
The synthesis of these compounds involves creating derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with various arylpiperazinylalkyl side chains. The process includes the introduction of fluorinated arylpiperazinylalkyl groups, which has been shown to have a significant impact on the compounds' pharmacological properties. The synthesis aims to explore the structure-activity relationships by modifying the purine-dione nucleus and observing the effects on receptor affinity .
Molecular Structure Analysis
Molecular modeling and docking studies have been utilized to understand the interaction between these compounds and their target receptors. The studies suggest that the presence of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione is essential for high receptor affinity and selectivity, particularly towards the 5-HT1A and 5-HT7 serotonin receptors. The fluorinated arylpiperazinylalkyl derivatives have been highlighted for their potential lead compounds for antidepressant and anxiolytic applications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, the reactions likely involve the formation of arylpiperazinylalkyl side chains attached to the purine-dione nucleus. The introduction of fluorine atoms and trifluoromethyl groups into the phenyl ring of the piperazine moiety is a key step that affects the compounds' pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, have been assessed using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. These properties are crucial for determining the compounds' suitability as drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. The selected compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (9) has shown promising results in preliminary pharmacological in vivo studies, indicating potential as an antidepressant .
Wissenschaftliche Forschungsanwendungen
High-Performance Thin-Layer Chromatography in Drug Analysis
Linagliptin, a compound with a similar purine structure, is analyzed using high-performance thin-layer chromatography (HPTLC) for its presence in tablet forms, demonstrating the method's specificity and sensitivity in drug analysis, excluding dosage and side effects information. This underscores the utility of HPTLC in the pharmaceutical analysis of complex molecules (Rode & Tajne, 2021).
Behavioral Pharmacology and Neuroactive Potential
Research on benzylpiperazine (BZP), a structurally related compound, explores its stimulant and euphoric effects, comparing it to known drugs of abuse. While focusing on its pharmacological profile, this research provides insight into the neurological consequences of BZP without addressing its therapeutic dosage or adverse effects (Johnstone et al., 2007).
Bioactive Compounds in Medicinal Chemistry
The role of heterocycles, including furan and thiophene, in medicinal chemistry, is highlighted, emphasizing their importance in the design of bioactive molecules. This review offers a comprehensive look at structural modifications for optimizing antiviral, antitumor, and other activities, without detailing specific drug use cases or side effect profiles (Ostrowski, 2022).
DNA Interaction and Drug Design
Hoechst 33258 and its analogs, which share functional groups with the queried compound, are examined for their ability to bind to DNA's minor groove, particularly in AT-rich sequences. This research provides a foundation for rational drug design based on DNA interaction mechanisms, carefully excluding dosage and side effect considerations (Issar & Kakkar, 2013).
Metabolic Enzyme Inhibition
The detailed evaluation of chemical inhibitors for cytochrome P450 isoforms showcases the nuanced approach to identifying enzyme selectivity, which is crucial for understanding drug metabolism and interactions without discussing specific therapeutic applications or adverse reactions (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)9-10-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-13-11-26(12-14-27)15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMLICWRQFFVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-benzylpiperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)



![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
